molecular formula C11H16BNO3 B1303757 4-(N,N-Diethylaminocarbonyl)phenylboronic acid CAS No. 389621-80-1

4-(N,N-Diethylaminocarbonyl)phenylboronic acid

Cat. No. B1303757
M. Wt: 221.06 g/mol
InChI Key: ZCGVBHIMRVYWOH-UHFFFAOYSA-N
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Description

4-(N,N-Diethylaminocarbonyl)phenylboronic acid is a compound that belongs to the class of arylboronic acids, which are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air. These properties make arylboronic acids valuable intermediates in organic synthesis. The specific compound , 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of related compounds, such as 4-(2-(diethylamino)ethyl)phenylboronic acid, involves a multi-step process that includes reduction, acylation, and hydrolysis, starting from 4-bromophenylacetic acid. The structure of the synthesized compound is typically confirmed using techniques like 1H NMR spectroscopy. Although the exact synthesis of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid is not detailed in the provided papers, the synthesis of structurally similar compounds suggests that similar methods could be employed .

Molecular Structure Analysis

The molecular structure of arylboronic acids, including 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, is characterized by the presence of a boronic acid group attached to an aromatic ring. This structure is pivotal for the compound's reactivity and its ability to form stable complexes with various substrates. The confirmation of the molecular structure is typically achieved through NMR spectroscopy, which provides detailed information about the chemical environment of the hydrogen atoms within the molecule .

Chemical Reactions Analysis

Arylboronic acids are versatile reagents in organic chemistry, particularly in Suzuki coupling reactions, where they are used to form carbon-carbon bonds. The chemical reactivity of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid would likely be similar, allowing it to participate in coupling reactions and potentially act as a ligand due to the electron-donating properties of the diethylaminocarbonyl group. The provided papers do not detail specific reactions involving 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, but its structural analogs have been used in the synthesis of potent opioid receptor agonists, indicating its potential utility in medicinal chemistry .

Physical and Chemical Properties Analysis

While the provided papers do not offer specific data on the physical and chemical properties of 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, arylboronic acids, in general, are known for their stability and resistance to decomposition in the presence of water and air. These properties are crucial for their handling and storage, making them suitable for use in various chemical processes. The diethylaminocarbonyl group may also influence the solubility and reactivity of the compound, although further studies would be required to determine these properties accurately .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

4-(N,N-Diethylaminocarbonyl)phenylboronic acid plays a crucial role as an important intermediate in organic synthesis. It is synthesized through a series of reactions, starting from 4-bromophenylacetic acid, and its structure has been confirmed using techniques like 1H NMR. The compound's properties, such as low toxicity, good thermal stability, and functional group compatibility, make it significant in the synthesis of various organic compounds (Zhang Da, 2015).

Nanomaterials and Biomedical Engineering

Phenylboronic acid-containing nanomaterials, including derivatives like 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, are used in biomedical engineering due to their unique stimuli-responsive characteristics. These materials have been employed in the development of nanoparticles with varying morphologies, which could have additional morphology-related effects in biomedical applications. Their size and properties can be significantly influenced by the concentrations of various reagents used in their synthesis (U. Hasegawa, T. Nishida, & A. J. Vlies, 2015).

Supramolecular Assemblies

The use of phenylboronic acids, including 4-methoxyphenylboronic acids, in the design and synthesis of supramolecular assemblies, has been reported. These assemblies are formed due to hydrogen bonding interactions, indicating potential applications in molecular recognition and sensor technologies (V. Pedireddi & N. Seethalekshmi, 2004).

Catalysis in Chemical Reactions

Phenylboronic acids are also used as catalysts in chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has shown high efficacy as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalytic action is significant for synthesizing peptides, including α-dipeptides, indicating the potential for broad applications in peptide synthesis and pharmaceuticals (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Drug Delivery and Biosensors

Phenylboronic acid-decorated polymeric nanomaterials have been extensively used for diagnostic and therapeutic applications due to their ability to form reversible complexes with polyols. These materials have applications in drug delivery systems and biosensors, particularly in interactions with glucose and sialic acid (Tianyu Lan & Qianqian Guo, 2019).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

Future Directions

Boronic acids, including 4-(N,N-Diethylaminocarbonyl)phenylboronic acid, are useful reagents in the development of inhibitors for various biological targets. They have potential applications in the development of new drugs and therapies .

properties

IUPAC Name

[4-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGVBHIMRVYWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378416
Record name 4-(N,N-Diethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-Diethylaminocarbonyl)phenylboronic acid

CAS RN

389621-80-1
Record name 4-(N,N-Diethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Diethylcarbamoyl)phenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Le Bourdonnec, RT Windh, LK Leister… - Journal of medicinal …, 2009 - ACS Publications
Selective, nonpeptidic δ opioid receptor agonists have been the subject of great interest as potential novel analgesic agents. The discoveries of BW373U86 (1) and SNC80 (2) …
Number of citations: 93 pubs.acs.org
BL Bourdonnec, RT Windh, CW Ajello… - Journal of medicinal …, 2008 - ACS Publications
Selective δ opioid receptor agonists are promising potential therapeutic agents for the treatment of various types of pain conditions. A spirocyclic derivative was identified as a promising …
Number of citations: 98 pubs.acs.org
GH Chu, B Le Bourdonnec, M Gu, CT Saeui, RE Dolle - Tetrahedron, 2009 - Elsevier
A general and efficient synthetic approach to tricyclic spiroketones of interest as useful scaffolds in drug discovery was developed. Starting from commercially available benzyl 4-oxo-1-…
Number of citations: 4 www.sciencedirect.com

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